2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
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Overview
Description
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate, also known as TTF, is a chemical compound with the empirical formula C15H17Br2FO2S2 . It has a molecular weight of 472.23 . This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED, and OPV applications .
Synthesis Analysis
TTF can be used in the synthesis of diketopyrrolopyrrole (DPP) based low band polymers for the fabrication of organic field-effect transistors (OFETs) .Molecular Structure Analysis
The InChI key for this compound is SOEJTOAKIMQIGL-UHFFFAOYSA-N . The canonical SMILES representation is CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F .Chemical Reactions Analysis
TTF has been used in the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 472.2 g/mol . It has an XLogP3-AA value of 8.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass is 471.90003 g/mol and the monoisotopic mass is 469.90208 g/mol .Scientific Research Applications
- TTF (2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate) serves as a monomer for the synthesis of low band gap polymer semiconductors. These polymers are crucial for OFETs, which are electronic devices that control the flow of charge carriers (electrons or holes) through organic materials. OFETs find applications in flexible displays, sensors, and memory devices .
- TTF is a precursor for synthesizing DPP-based low band gap polymers. These polymers exhibit excellent charge transport properties and are used in OFETs. By tuning the chemical structure, researchers can optimize the band gap for specific applications .
- TTF derivatives contribute to the synthesis of narrow band-gap polymers. For instance, polymers like PBDTT-OS-TT-EF (with a band gap of 1.52 eV) and PBDTT-OS-TT-CF (with a band gap of 1.56 eV) have been developed for polymeric solar cells. These materials absorb a broader range of solar wavelengths, enhancing overall efficiency .
Organic Field-Effect Transistors (OFETs)
Synthesis of Diketopyrrolopyrrole (DPP) Based Polymers
Narrow Band-Gap Polymers for Solar Cells
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEJTOAKIMQIGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2FO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729406 |
Source
|
Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1237479-39-8 |
Source
|
Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate in organic solar cells?
A1: 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate frequently serves as an acceptor building block in conjugated polymers designed for organic photovoltaic devices [, ]. These polymers, when blended with electron acceptor materials like PC71BM, form the active layer of organic solar cells. The 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate unit contributes to desirable properties like:
- Tuning the energy levels: It influences the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, crucial for efficient charge separation and voltage generation in the solar cell [].
- Broadening light absorption: Its incorporation can broaden the absorption spectrum of the polymer, enhancing light harvesting in the visible and near-infrared regions [].
- Influencing morphology: It affects the polymer's self-assembly and its interaction with the electron acceptor material, impacting the active layer's morphology and ultimately the device performance [].
Q2: How does the structure of a conjugated polymer containing 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate influence its photovoltaic performance?
A2: The structure of the conjugated polymer significantly impacts its photovoltaic properties. For instance, a study investigating the impact of different side chain topologies on alkoxyphenylthiophene-substituted benzodithiophene polymers found significant changes in photophysical and photovoltaic characteristics []. Although the specific role of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate wasn't solely investigated, this research highlights how structural modifications in the polymer backbone and side chains can influence factors like:
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